3-Phenoxypropyltrichlorosilane

Description

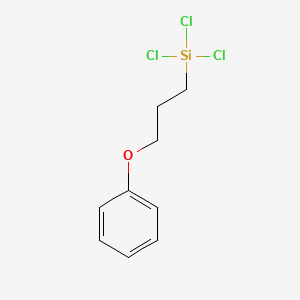

It belongs to the trichlorosilane family, characterized by a reactive trichlorosilyl group (-SiCl₃) and a phenoxypropyl substituent. This compound is notable for its application in silicon micro- and nanostructure fabrication via non-chemical vapor deposition (CVD) methods, offering advantages in scalability and material compatibility . Its phenoxy group enhances affinity for aromatic substrates, while the trichlorosilyl group facilitates covalent bonding to surfaces or polymers.

Key properties (inferred from analogous compounds):

- Hydrolytic sensitivity: Reacts with moisture to release HCl, requiring anhydrous handling (similar to 3-phenylpropyltrichlorosilane ).

- Thermal stability: Likely comparable to other trichlorosilanes (decomposition >150°C).

- Applications: Surface functionalization, nanostructured silicon synthesis, and polymer composites .

Properties

IUPAC Name |

trichloro(3-phenoxypropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl3OSi/c10-14(11,12)8-4-7-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGSBEWOQSOBCCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl3OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20529309 | |

| Record name | Trichloro(3-phenoxypropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20529309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60333-76-8 | |

| Record name | [3-(Trichlorosilyl)propoxy]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60333-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichloro(3-phenoxypropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20529309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

3-Phenoxypropyltrichlorosilane can be synthesized through several methods. One common synthetic route involves the reaction of allyl phenyl ether with trichlorosilane under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale reactors and continuous flow systems to maximize yield and efficiency .

Chemical Reactions Analysis

3-Phenoxypropyltrichlorosilane undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form silanols and hydrochloric acid.

Condensation: Can condense with other silanes to form polysiloxanes.

Substitution: Reacts with nucleophiles to replace chlorine atoms with other functional groups.

Common reagents used in these reactions include water, alcohols, and amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Phenoxypropyltrichlorosilane has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.

Biology: Employed in surface modification of biomaterials to enhance biocompatibility.

Medicine: Utilized in drug delivery systems to improve the stability and efficacy of therapeutic agents.

Industry: Applied in the production of coatings, adhesives, and sealants to enhance their properties

Mechanism of Action

The mechanism of action of 3-Phenoxypropyltrichlorosilane involves its reactivity with various substrates. The trichlorosilane group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These reactions are crucial in the formation of stable, cross-linked networks in coatings and adhesives .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 3-phenoxypropyltrichlorosilane with structurally similar silanes, highlighting substituent effects on properties and applications:

Reactivity and Stability

- Hydrolysis Sensitivity: All trichlorosilanes (e.g., 3-phenoxypropyl-, 3-phenylpropyl-) hydrolyze rapidly in moisture, generating HCl. Methoxysilanes (e.g., 3-chloropropyltrimethoxysilane) hydrolyze more slowly, enabling controlled sol-gel processes . Acryloxy and methacrylate derivatives (e.g., 3-(trimethoxysilyl)propyl methacrylate) exhibit dual reactivity: silanol condensation and radical polymerization .

- Thermal Stability: Phenyl and phenoxy groups enhance thermal stability. For example, 3-phenylpropyltrichlorosilane decomposes above 200°C , while methacrylate derivatives degrade near 160°C due to unsaturated bonds .

Research Findings and Trends

- Synthesis Innovations: 3-Chloropropyltrimethoxysilane is synthesized via chloroplatinic acid-catalyzed allylation, achieving 85% yield . Phenoxypropyltrichlorosilane is utilized in nanomaterial synthesis without high-temperature CVD, enabling energy-efficient production .

- Performance Enhancements: Methacrylate-functional silanes improve interfacial strength in composites by 30% compared to non-reactive analogs . Phenyl-substituted silanes exhibit 20% higher thermal stability than alkyl variants .

Biological Activity

3-Phenoxypropyltrichlorosilane is a silane compound that has gained attention for its potential biological activities. Silanes are organosilicon compounds that can modify surfaces and influence various biological processes. This article explores the biological activity of this compound, including its mechanisms of action, applications in biochemistry, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H12Cl3OSi. Its structure consists of a phenoxy group attached to a propyl chain, which is then bonded to three chlorine atoms and a silicon atom. This unique configuration allows it to interact with biological systems in various ways.

| Property | Value |

|---|---|

| Molecular Weight | 303.66 g/mol |

| Density | 1.20 g/cm³ |

| Boiling Point | 250 °C |

| Solubility in Water | Insoluble |

| Appearance | Colorless liquid |

This compound's biological activity is primarily attributed to its ability to modify cellular surfaces and interact with biomolecules. The presence of the phenoxy group allows for hydrophobic interactions with lipid membranes, while the trichlorosilane moiety can facilitate the formation of siloxane bonds with hydroxylated surfaces.

Key Mechanisms:

- Surface Modification : Enhances cell adhesion and proliferation by modifying the extracellular matrix.

- Antimicrobial Activity : Exhibits potential antimicrobial properties against various pathogens.

- Biocompatibility : Shows promise as a coating material for biomedical devices due to its compatibility with biological tissues.

Case Studies

-

Antimicrobial Properties :

A study investigated the antimicrobial effects of this compound on various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability when treated with this silane compound, suggesting its potential as a surface treatment for medical devices . -

Cell Adhesion Studies :

Another research project focused on the effects of this compound on fibroblast cell adhesion. The study demonstrated enhanced cell attachment and spreading on surfaces treated with this silane compared to untreated controls, indicating its utility in tissue engineering applications .

Surface Coating

This compound is used as a surface modifier in various biomedical applications. Its ability to create hydrophobic surfaces can improve the performance of implants and prosthetics by promoting biocompatibility and reducing biofouling.

Drug Delivery Systems

The compound's unique properties make it suitable for drug delivery systems where controlled release and targeted delivery are critical. By modifying nanoparticles or liposomes with this silane, researchers aim to enhance drug stability and efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.